molecular formula C20H20O7 B11473495 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11473495
M. Wt: 372.4 g/mol
InChI Key: RFMLZHDGOMAYSN-FNORWQNLSA-N
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Description

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups and a benzodioxole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology

The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders due to its bioactive properties.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both methoxy groups and a benzodioxole moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O7/c1-22-15-8-6-12(9-16(15)23-2)14(21)7-5-13-10-17(24-3)19-20(18(13)25-4)27-11-26-19/h5-10H,11H2,1-4H3/b7-5+

InChI Key

RFMLZHDGOMAYSN-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC)OC

Origin of Product

United States

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